

Technical Application Note: Diethyl meso-2,5-dibromoadipate in Advanced Materials Science

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Compound of Interest

Compound Name: Diethyl meso-2,5-dibromoadipate

CAS No.: 54221-37-3; 869-10-3

Cat. No.: B2901774

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Executive Summary

Diethyl meso-2,5-dibromoadipate is a symmetric, bifunctional electrophile characterized by two secondary bromide sites on an adipate backbone. Its specific meso stereochemistry and dual-initiation capability make it a critical reagent in:

- **Precision Polymerization:** Acting as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP) to synthesize telechelic polymers and ABA triblock copolymers.
- **Small Molecule Synthesis:** Serving as a "linchpin" reagent for double nucleophilic substitution cyclizations to generate pyrrolidine-2,5-dicarboxylates (pharmaceutical intermediates).
- **Click Chemistry Precursors:** Functioning as the substrate for the synthesis of diethyl 2,5-diazidoadipate, a cross-linker for alkyne-functionalized materials.

Chemical Profile & Reactivity Matrix

| Property | Data | Application Relevance |
|-------------------|--|--|
| Molecular Formula | C ₁₀ H ₁₆ Br ₂ O ₄ | Symmetric backbone ensures uniform polymer growth from both ends. |
| Molecular Weight | 360.04 g/mol | High atom economy for initiator usage. |
| Stereochemistry | meso (2R, 5S) | Defined stereochemistry influences the diastereoselectivity of cyclization products. |
| Active Sites | 2x Secondary α-Bromo Esters | Ideal bond dissociation energy for Cu-mediated ATRP activation. |
| Solubility | Soluble in THF, Toluene, DCM | Compatible with standard organic polymerization media. |

Application A: Bifunctional ATRP Initiator

Primary Use: Synthesis of Telechelic Poly(n-butyl acrylate) (PnBA) and ABA Block Copolymers.

Mechanistic Insight

In ATRP, the C-Br bond is homolytically cleaved by a transition metal catalyst (Cu(I)). Because dedbAd has two identical initiation sites, polymer chains grow simultaneously from both ends of the central adipate unit. This results in a polymer with a central ester linkage and active bromine chain ends, allowing for subsequent chain extension (e.g., adding a second monomer to form Styrene-b-ButylAcrylate-b-Styrene).

Experimental Protocol: Synthesis of Br-PnBA-Br

Target: Poly(n-butyl acrylate) with

g/mol .

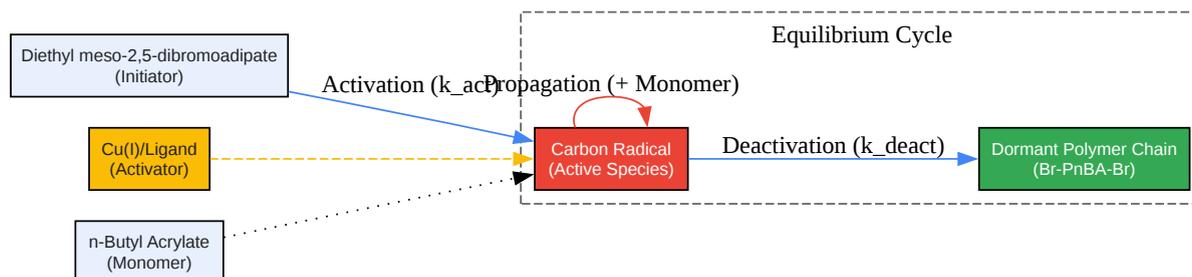
Reagents:

- Monomer: n-Butyl Acrylate (nBA), 10.0 g (passed through basic alumina to remove inhibitors).
- Initiator: **Diethyl meso-2,5-dibromoadipate**, 360 mg (1.0 mmol).
- Catalyst: Cu(I)Br, 143 mg (1.0 mmol).
- Ligand: PMDETA (N,N,N',N'',N'''-pentamethyldiethylenetriamine), 173 mg (1.0 mmol).
- Solvent: Anisole (optional, can run in bulk) or Toluene.

Step-by-Step Workflow:

- Schlenk Preparation: Flame-dry a 25 mL Schlenk flask and equip with a magnetic stir bar.
- Charge Reagents: Add the initiator (dedbAd) and CuBr to the flask.
- Deoxygenation (Critical): Seal the flask and cycle vacuum/nitrogen (3x) to remove oxygen, which poisons the radical propagation.
- Liquid Addition: In a separate vial, mix the monomer (nBA), Ligand (PMDETA), and solvent (if using). Degas this solution by bubbling nitrogen for 15 minutes.
- Initiation: Transfer the degassed liquid mixture to the Schlenk flask via a cannula or gas-tight syringe under nitrogen flow. The solution should turn light green/blue (depending on the complex).
- Polymerization: Immerse the flask in an oil bath pre-heated to 70°C. Stir at 400 rpm.
 - Note: The mixture will darken as the Cu(II) species builds up (the "persistent radical effect").
- Termination: After achieving desired conversion (typically 4-8 hours), expose the reaction to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.
- Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green to colorless). Precipitate into cold methanol/water (90:10).

Logic Diagram: Bifunctional ATRP Mechanism



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Figure 1: The reversible activation/deactivation cycle in ATRP using **Diethyl meso-2,5-dibromoadipate** allows for controlled growth from both bromine sites simultaneously.

Application B: Synthesis of Functional Heterocycles

Primary Use: Synthesis of substituted Pyrrolidines via Tandem Cyclization.

Mechanistic Insight

The 2,5-dibromo substitution pattern on the adipate backbone makes this molecule a perfect electrophile for forming 5-membered rings. Reaction with primary amines triggers a double nucleophilic substitution (

) cascade, yielding diethyl 1-substituted pyrrolidine-2,5-dicarboxylates. These are high-value scaffolds for peptidomimetics.

Experimental Protocol: Synthesis of N-Benzylpyrrolidine Derivative

Target: Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Reagents:

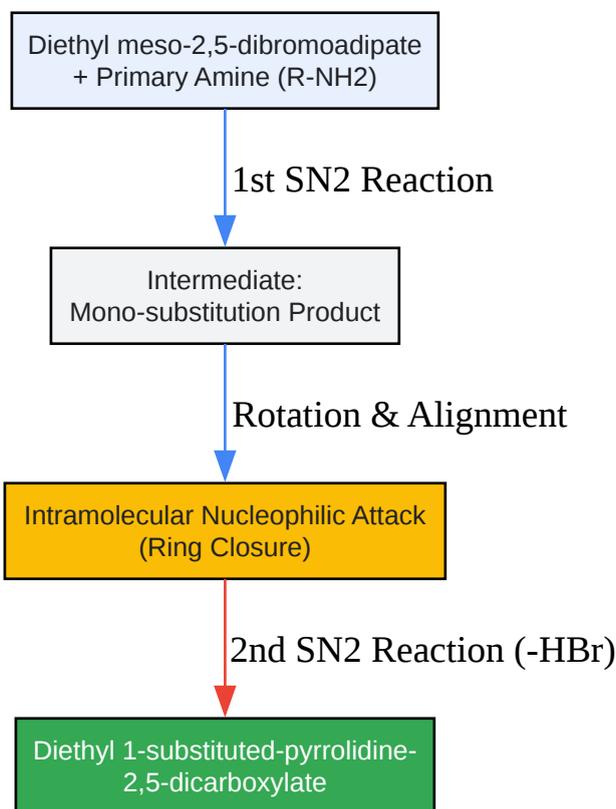
- Substrate: **Diethyl meso-2,5-dibromoadipate**, 1.0 eq.

- Nucleophile: Benzylamine, 1.05 eq. (Slight excess).
- Base: Potassium Carbonate (), 2.5 eq. (To neutralize HBr generated).
- Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Workflow:

- Dissolution: Dissolve **Diethyl meso-2,5-dibromoadipate** (1.0 g) in dry Acetonitrile (20 mL).
- Base Addition: Add anhydrous powder.
- Amine Addition: Add Benzylamine dropwise at room temperature.
- Cyclization: Heat the mixture to reflux (80-82°C) for 6–12 hours.
 - Monitoring: Use TLC (Hexane:EtOAc 4:1). The starting dibromide spot will disappear, replaced by a more polar product spot.
- Workup: Cool to room temperature. Filter off the inorganic salts (, excess carbonate).
- Isolation: Evaporate the solvent under reduced pressure. The residue can be purified via flash column chromatography (Silica gel).

Logic Diagram: Cyclization Pathway



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Figure 2: The double displacement pathway converting the linear adipate backbone into a cyclic pyrrolidine core.

Safety & Handling (E-E-A-T)

- **Corrosivity:** As an -bromo ester, this compound is corrosive and can cause severe skin burns and eye damage.
- **Lachrymator:** While less volatile than lower molecular weight bromo-esters, it can still act as a lachrymator (tear gas agent) if heated or aerosolized. Always handle in a fume hood.
- **Storage:** Store at 2-8°C. Moisture sensitive (ester hydrolysis risk).

References

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